molecular formula C6H12S B1266536 Allyl propyl sulfide CAS No. 27817-67-0

Allyl propyl sulfide

Cat. No.: B1266536
CAS No.: 27817-67-0
M. Wt: 116.23 g/mol
InChI Key: JMLIYQJQKZYHDQ-UHFFFAOYSA-N
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Description

Allyl propyl sulfide is an organosulfur compound with the chemical formula C6H12S. It is a volatile, pale-yellow liquid with a strong odor reminiscent of garlic and onions. This compound is a significant component of onion oil and is used in food additives and flavors . It is also found in garlic and onions, contributing to their characteristic aroma and flavor .

Biochemical Analysis

Biochemical Properties

Allyl propyl sulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds . This interaction can lead to the inhibition of CYP2E1 activity, thereby affecting the metabolism of other compounds. Additionally, this compound has been reported to interact with glutathione S-transferase, an enzyme involved in the detoxification of harmful substances . These interactions highlight the compound’s potential role in modulating biochemical pathways and protecting cells from oxidative stress.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound has been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress and protecting cells from damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to and inhibit the activity of specific enzymes, such as cytochrome P450 and glutathione S-transferase . This inhibition can lead to changes in the metabolism of various compounds and the detoxification of harmful substances. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes . This activation enhances the cellular defense mechanisms against oxidative stress and promotes cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures, light, and oxygen . This degradation can lead to the formation of other sulfur-containing compounds, which may have different biological activities. Long-term exposure to this compound has been reported to result in sustained activation of antioxidant enzymes and prolonged protection against oxidative stress . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as reducing oxidative stress, enhancing antioxidant enzyme activity, and inhibiting cancer cell proliferation . High doses of this compound can lead to toxic or adverse effects, including liver damage and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the detoxification of harmful substances and the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. Additionally, this compound can modulate the activity of other enzymes involved in lipid and carbohydrate metabolism, further highlighting its role in regulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by passive diffusion and facilitated transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and mitochondria . This localization can affect the compound’s activity and function, as well as its overall distribution within the tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to these compartments is influenced by various factors, including its chemical properties, binding interactions with intracellular proteins, and post-translational modifications. For example, this compound can undergo oxidation and conjugation reactions, which can affect its localization and activity within the cells . These subcellular localization patterns play a crucial role in determining the compound’s overall biological effects and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl propyl sulfide can be synthesized through the reaction of allyl chloride with sodium propyl sulfide. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction is as follows:

Allyl chloride+Sodium propyl sulfideAllyl propyl sulfide+Sodium chloride\text{Allyl chloride} + \text{Sodium propyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} Allyl chloride+Sodium propyl sulfide→Allyl propyl sulfide+Sodium chloride

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific conditions to proceed efficiently.

Major Products:

Scientific Research Applications

Allyl propyl sulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Allyl methyl sulfide
  • Allyl ethyl sulfide
  • Allyl butyl sulfide

Comparison:

  • Allyl methyl sulfide: Similar in structure but has a shorter carbon chain, resulting in different physical properties and reactivity.
  • Allyl ethyl sulfide: Slightly longer carbon chain than allyl methyl sulfide, with intermediate properties between allyl methyl and allyl propyl sulfide.
  • Allyl butyl sulfide: Longer carbon chain, leading to higher boiling points and different solubility characteristics.

Uniqueness: this compound is unique due to its specific balance of volatility, odor, and reactivity, making it particularly valuable in the flavor and fragrance industry as well as in scientific research .

Properties

IUPAC Name

1-prop-2-enylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLIYQJQKZYHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182136
Record name 3-(Propylthio)propene
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Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27817-67-0
Record name 3-(Propylthio)-1-propene
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Record name Allyl propyl sulfide
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Record name 3-(propylthio)propene
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Record name 3-(PROPYLTHIO)PROPENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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